molecular formula C12H10N2O4 B3430021 N-(4-methyl-2-nitrophenyl)furan-2-carboxamide CAS No. 79324-93-9

N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B3430021
CAS No.: 79324-93-9
M. Wt: 246.22 g/mol
InChI Key: XKAAMUXWHOHBAT-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-nitrophenyl)furan-2-carboxamide (CAS 79324-93-9) is a furan-carboxamide derivative with a molecular formula of C12H10N2O4 and a molecular weight of 246.22 g/mol. This compound is provided as a research chemical for use in scientific investigations. Furan-carboxamide derivatives are a significant class of compounds in medicinal chemistry research due to their diverse biological activities. Studies on structurally similar compounds have demonstrated promising pharmacological potential. For instance, related N-(4-bromophenyl)furan-2-carboxamide analogues have shown significant in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including carbapenem-resistant Acinetobacter baumannii (CRAB) and Klebsiella pneumoniae (CRKP) . Furthermore, carbamothioyl-furan-2-carboxamide derivatives have exhibited notable anti-cancer potential in assays against human cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer) . The carboxamide group is a pivotal scaffold in drug discovery, known for its stability and ability to form key interactions with biological targets. Researchers value this compound and its analogues as versatile building blocks for developing novel therapeutic agents, particularly in the ongoing battle against antimicrobial resistance and in oncology research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-8-4-5-9(10(7-8)14(16)17)13-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAAMUXWHOHBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79324-93-9
Record name 4'-METHYL-2'-NITRO-2-FURANILIDE
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Synthetic Methodologies and Reaction Pathways for N 4 Methyl 2 Nitrophenyl Furan 2 Carboxamide

Retrosynthetic Analysis of N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.

Disconnection Strategies for Furan-2-carboxamide Core

The most logical disconnection for this compound is at the amide bond (C-N bond). This is a common and reliable disconnection as numerous methods exist for the formation of amide bonds. This disconnection breaks the molecule into two key fragments: a furan-2-carbonyl moiety and a 4-methyl-2-nitrophenylamine moiety.

This leads to two primary synthons: the furan-2-carbonyl cation and the 4-methyl-2-nitroaniline (B134579) anion.

Identification of Key Synthetic Precursors (e.g., Furan-2-carbonyl chloride, Substituted Nitroanilines)

Based on the retrosynthetic analysis, the practical synthetic equivalents for the identified synthons are furan-2-carboxylic acid or its more reactive derivative, furan-2-carbonyl chloride, and the substituted aniline (B41778), 4-methyl-2-nitroaniline. These precursors are the foundational building blocks for the synthesis of this compound. Furan-2-carbonyl chloride is a highly useful intermediate for the production of furoate esters and other derivatives. The synthesis of 4-methyl-2-nitroaniline is also a well-established process in organic chemistry.

Optimized Synthesis of this compound

The optimized synthesis of this compound focuses on the efficient coupling of the key precursors. The selection of the coupling method and the optimization of reaction conditions are crucial for achieving high yield and purity.

Amide Coupling Reactions for this compound Formation

The formation of the amide bond is the cornerstone of this synthesis. Several methods can be employed, ranging from classical techniques to more modern catalytic approaches.

Classical Amide Bond Formation Techniques (e.g., Acid Chloride, DCC/EDC mediated)

Acid Chloride Method: A highly effective and widely used method for amide bond formation is the reaction of an acid chloride with an amine. In this case, furan-2-carbonyl chloride would be reacted with 4-methyl-2-nitroaniline. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. A similar reaction of furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine has been reported to proceed with excellent yield (94%). mdpi.com

DCC/EDC Mediated Coupling: Alternatively, the amide bond can be formed directly from furan-2-carboxylic acid and 4-methyl-2-nitroaniline using a coupling agent. Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common choices. These reagents activate the carboxylic acid to form a reactive intermediate, which is then readily attacked by the amine. For electron-deficient anilines, the addition of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) can improve the reaction efficiency. nih.gov

Catalyst Selection and Reaction Condition Optimization

The choice of catalyst and the optimization of reaction conditions are critical, especially given that 4-methyl-2-nitroaniline is an electron-deficient amine, which can exhibit lower reactivity.

For the acid chloride method, the choice of base and solvent is important. A tertiary amine like triethylamine is a common choice. The reaction is often performed in an inert aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature.

In DCC/EDC mediated couplings, the use of additives can be beneficial. For instance, 4-dimethylaminopyridine (B28879) (DMAP) can be used as a catalyst to enhance the rate of acylation, particularly with less reactive amines. nih.gov The choice of solvent can also influence the reaction outcome, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

Below are interactive data tables summarizing typical reaction conditions for analogous amide bond formations.

Table 1: Reaction Conditions for Acid Chloride-based Amide Synthesis

Amine Base Solvent Temperature (°C) Time (h) Yield (%) Reference
4-bromoaniline Triethylamine DCM Room Temp 18 94 mdpi.com

Table 2: Reaction Conditions for Coupling Agent-based Amide Synthesis

Carboxylic Acid Amine Coupling Agent Additive Solvent Temperature (°C) Time (h) Yield (%) Reference
Furan-2-carboxylic acid 1,4-diaminobenzene CDI - THF 45 18 59 researchgate.net

Synthesis of this compound via Novel Routes (e.g., Suzuki Coupling for Furan (B31954) Derivatives)

While traditional amidation involving the reaction of 4-methyl-2-nitroaniline with an activated furan-2-carboxylic acid derivative (like furan-2-carbonyl chloride) is a direct approach, modern cross-coupling reactions offer novel pathways with potential advantages in substrate scope and functional group tolerance. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, represents a significant alternative strategy. researchgate.netlibretexts.org

This methodology can be envisioned in two primary ways for the synthesis of the target molecule's precursors or the final assembly of a closely related intermediate. One approach involves the coupling of an aryl halide with a furan boronic acid derivative. For instance, a suitably protected (or unprotected) aminophenyl boronic acid could be coupled with a furan derivative, followed by amidation. More directly, a pre-formed carboxamide can be subjected to a Suzuki coupling.

A plausible novel route could involve the coupling of N-(4-bromo-2-nitrophenyl)furan-2-carboxamide with a methylboronic acid or a related organoboron reagent. However, a more strategically sound and commonly employed approach would be to couple 2-bromo-5-methyl-1-nitrobenzene with furan-2-carboxamide-boronic acid (or its pinacol (B44631) ester). The Suzuki reaction is well-documented for its high functional group tolerance, accommodating sensitive groups like nitro substituents. researchgate.net

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a step typically facilitated by a base.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

A typical reaction setup for such a coupling is detailed in the table below. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized based on substrate reactivity. acs.orgacs.org

Table 1: Representative Conditions for a Suzuki-Miyaura Coupling Route

ParameterConditionRationale/Notes
Aryl HalideN-(4-bromo-2-nitrophenyl)furan-2-carboxamideThe C-Br bond is reactive towards oxidative addition.
Organoboron ReagentMethylboronic acid or Potassium methyltrifluoroborateStable and commercially available boron source.
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃, or PdCl₂(PPh₃)₂Commonly used, stable Pd(II) or Pd(0) sources. Catalyst loading is typically low (0.1-5 mol%). acs.org
LigandTriphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos)Electron-rich and bulky phosphine (B1218219) ligands stabilize the Pd center and promote catalytic activity.
BaseK₂CO₃, K₃PO₄, or Cs₂CO₃Activates the boronic acid for the transmetalation step.
Solvent System1,4-Dioxane/Water, Toluene/Water, or aqueous n-Butanol acs.orgAqueous solvent mixtures are common and often enhance reaction rates. acs.org
Temperature80-110 °CSufficient thermal energy is required to drive the catalytic cycle.

This novel route provides a modular approach, allowing for the late-stage introduction of the methyl group, which can be advantageous in building a library of related compounds.

Purification and Isolation Protocols for this compound

The purification of the final compound is critical to remove unreacted starting materials, catalyst residues, and byproducts. Given the aromatic and crystalline nature typical of such amides, a multi-step purification protocol is generally effective.

Work-up: After the reaction is complete, an initial aqueous work-up is performed. The reaction mixture is typically diluted with an organic solvent immiscible with water (e.g., ethyl acetate) and washed sequentially with a mild acid, a mild base (like sodium bicarbonate solution), and brine. This removes inorganic salts and many polar impurities.

Chromatography: For laboratory-scale synthesis, flash column chromatography on silica (B1680970) gel is a standard method for separating the target compound from closely related organic impurities. A solvent gradient system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is used to elute the components.

Recrystallization: This is the most effective method for obtaining a highly pure, crystalline solid. The choice of solvent is paramount. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For aromatic nitro compounds, common crystallization solvents include ethanol, acetone, toluene, or binary solvent mixtures. google.compitt.edu The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals. The purified crystals are then isolated by filtration.

Table 2: Common Solvents for Recrystallization

Solvent/SystemProperties and Use Case
EthanolA polar protic solvent, often effective for moderately polar compounds like amides. google.com
Ethyl Acetate / HexaneA binary system where the compound is dissolved in the more polar solvent (ethyl acetate) and the less polar anti-solvent (hexane) is added until turbidity, followed by heating and slow cooling.
TolueneA non-polar aromatic solvent, useful for compounds with significant aromatic character.
AcetoneA polar aprotic solvent with a low boiling point, good for dissolving a wide range of organic compounds. google.com

Yield Enhancement and Green Chemistry Principles in this compound Synthesis

Optimizing reaction yield while adhering to the principles of green chemistry is a central goal in modern synthetic chemistry. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Yield Enhancement:

Catalyst and Ligand Screening: In the Suzuki coupling route, the yield is highly dependent on the catalyst-ligand combination. Screening a variety of palladium sources and phosphine ligands can identify the most efficient system for a specific substrate, minimizing catalyst loading and reaction time.

Reaction Conditions Optimization: Systematically varying parameters such as temperature, reaction time, base, and solvent can lead to significant improvements in yield by minimizing side reactions and maximizing conversion.

Reagent Purity: Using high-purity starting materials is crucial, as impurities can interfere with the catalyst or lead to unwanted side products.

Green Chemistry Principles:

Atom Economy: Traditional amidation using coupling reagents generates significant stoichiometric waste. Catalytic methods, such as the direct amidation of carboxylic acids and amines, or enzymatic approaches, offer higher atom economy. nih.gov

Solvent Selection: Replacing hazardous solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) with greener alternatives is a key objective. rsc.org Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or p-cymene, have been shown to be effective in amide synthesis. bohrium.comrsc.org For Suzuki couplings, aqueous solvent systems are often highly effective and reduce the reliance on volatile organic compounds (VOCs). acs.org

Catalyst Recycling: For palladium-catalyzed reactions, using heterogeneous catalysts (e.g., Pd on carbon) or developing recyclable homogeneous catalysts can reduce costs and minimize heavy metal contamination in the final product. mdpi.com

Energy Efficiency: Employing highly active catalysts that allow the reaction to proceed at lower temperatures can significantly reduce energy consumption.

Table 3: Green Chemistry Strategies for Synthesis

PrincipleConventional MethodGreener Alternative
SolventDichloromethane, DMF, Toluene rsc.org2-MeTHF, p-Cymene, Cyclopentyl methyl ether (CPME), Water nih.govbohrium.comrsc.org
Amidation ReagentStoichiometric coupling agents (e.g., carbodiimides)Direct catalytic amidation (e.g., using boric acid derivatives) or enzymatic catalysis (e.g., using Lipase B). nih.gov
CatalystHomogeneous Palladium CatalystsHeterogeneous Pd/C or other supported/recyclable catalysts to facilitate removal and reuse. mdpi.com
EnergyHigh-temperature refluxUse of highly active catalysts to lower reaction temperatures; microwave-assisted synthesis for rapid heating.

Scale-Up Considerations for this compound Production

Transitioning a synthetic route from the laboratory bench to an industrial pilot plant or full-scale production introduces a new set of challenges that must be carefully managed. illinois.edu

Process Safety and Thermal Hazards: Reactions involving nitroaromatic compounds are often highly exothermic and can pose a risk of thermal runaway if not properly controlled. acs.orgresearchgate.net A thorough hazard evaluation using techniques like reaction calorimetry is essential to understand the heat of reaction and the rate of heat generation. This data informs the design of the reactor's cooling system to ensure the temperature can be maintained within safe limits. The thermal stability of the final product and any intermediates must also be assessed to prevent decomposition during synthesis or purification. bohrium.comacs.org

Mixing and Mass Transfer: What works in a small, rapidly stirred flask may not translate directly to a large reactor where mixing is less efficient. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yields. The choice of reactor geometry and impeller design is critical for ensuring efficient mass and heat transfer.

Reagent and Solvent Costs: The cost-effectiveness of reagents and solvents becomes paramount at scale. Expensive palladium catalysts, ligands, and specialty solvents that are feasible for lab synthesis may be economically prohibitive for large-scale production. Developing routes that use cheaper, more readily available materials and lower catalyst loadings is a key goal of process development. nih.gov

Product Isolation and Purification: Filtration and crystallization processes behave differently at large scales. Optimizing crystallization conditions to produce a consistent particle size distribution is important for efficient filtration and drying. The volume of solvent required for chromatography makes it generally unsuitable for large-scale purification, making robust crystallization protocols essential.

Waste Management: The environmental impact and cost of waste disposal are significant at an industrial scale. Process optimization should focus on minimizing solvent use and the generation of byproducts. Recovering and recycling solvents and catalysts can dramatically improve the economic and environmental profile of the process.

Advanced Structural Elucidation and Conformational Analysis of N 4 Methyl 2 Nitrophenyl Furan 2 Carboxamide

Spectroscopic Characterization Techniques for N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

The structural confirmation and detailed analysis of this compound are accomplished through a suite of spectroscopic methods. Each technique offers unique insights into the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, would be expected to display distinct signals corresponding to each unique proton in the molecule. The interpretation of this spectrum involves analyzing the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal. Based on the analysis of similar compounds, the predicted assignments are as follows:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Amide N-H~10.5Singlet-
H5' (Furan)~7.9Doublet~1.6
H3' (Furan)~7.4Doublet~3.6
H4' (Furan)~6.7Doublet of Doublets~3.6, ~1.6
H3 (Phenyl)~8.2Doublet~2.0
H5 (Phenyl)~7.6Doublet of Doublets~8.4, ~2.0
H6 (Phenyl)~7.5Doublet~8.4
Methyl (CH₃)~2.4Singlet-

The amide proton is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and the electronic effects of the adjacent carbonyl and aromatic rings.

The furan (B31954) ring protons exhibit a characteristic coupling pattern. H5' is typically the most downfield of the furan protons due to the influence of the adjacent oxygen and the carboxamide group.

The protons on the nitrophenyl ring show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The presence of the electron-withdrawing nitro group and the amide linkage significantly influences their chemical shifts.

The methyl group protons would appear as a sharp singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The predicted ¹³C NMR spectral data for this compound is summarized below:

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Amide)~158
C2' (Furan)~148
C5' (Furan)~145
C1 (Phenyl)~135
C2 (Phenyl)~140
C3 (Phenyl)~125
C4 (Phenyl)~138
C5 (Phenyl)~128
C6 (Phenyl)~122
C3' (Furan)~115
C4' (Furan)~112
Methyl (CH₃)~21

The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.

The carbons of the furan ring have chemical shifts that are typical for this heterocyclic system, with the carbons adjacent to the oxygen atom appearing at lower field.

The chemical shifts of the phenyl ring carbons are influenced by the positions of the methyl, nitro, and amide substituents. The carbon bearing the nitro group (C2) is expected to be significantly deshielded.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, correlations would be expected between H3', H4', and H5' of the furan ring, and between H5 and H6 of the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different fragments of the molecule. For example, a correlation between the amide N-H proton and the C1 of the phenyl ring, as well as the carbonyl carbon, would confirm the amide linkage. Correlations between the furan protons and the carbonyl carbon would also be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
N-H (Amide)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 2960
C=O (Amide I)Stretching1650 - 1680
N-H (Amide II)Bending1510 - 1550
C=C (Aromatic)Stretching1450 - 1600
NO₂ (Nitro)Asymmetric Stretching1500 - 1550
NO₂ (Nitro)Symmetric Stretching1330 - 1370
C-NStretching1200 - 1350

The presence of a sharp band around 1660 cm⁻¹ would be indicative of the amide carbonyl stretch. The N-H stretching vibration would likely appear as a medium to strong band above 3300 cm⁻¹. The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are also key diagnostic peaks.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. The molecular formula of this compound is C₁₂H₁₀N₂O₄, which corresponds to a molecular weight of 246.22 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 246. The fragmentation pattern would likely involve the cleavage of the amide bond, which is a common fragmentation pathway for amides. Key expected fragments could include:

m/z 95: Corresponding to the furan-2-carbonyl cation ([C₅H₃O₂]⁺).

m/z 151: Corresponding to the 4-methyl-2-nitrophenylaminium radical cation ([C₇H₇N₂O₂]⁺).

Loss of NO₂ (46 Da) from the molecular ion or other fragments.

Loss of CO (28 Da) from the furan-2-carbonyl fragment.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The electronic absorption properties of this compound are governed by the chromophoric systems present within the molecule: the furan ring, the nitrophenyl group, and the carboxamide linker. The UV-Vis spectrum is expected to display characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

The extended conjugation across the furan ring, the carboxamide bridge, and the nitrophenyl ring facilitates π → π* transitions, which are typically observed as intense absorption bands. nih.gov The presence of the nitro group (a strong electron-withdrawing group) and the furan ring, connected via the amide, creates a significant conjugated system. Additionally, the non-bonding electrons (n) on the oxygen and nitrogen atoms of the amide group and the oxygen atoms of the nitro group can be excited to anti-bonding π* orbitals. These n → π* transitions generally result in weaker absorption bands at longer wavelengths compared to π → π* transitions. The electron-donating methyl group on the phenyl ring may induce a slight bathochromic (red) shift in the absorption maxima compared to its unsubstituted counterpart. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to corroborate the assignment of these electronic transitions. nih.gov

X-ray Crystallographic Analysis of this compound

While specific crystallographic data for this compound is not publicly available, a detailed analysis can be performed based on the published crystal structure of its close analog, N-(2-nitrophenyl)furan-2-carboxamide. nih.gov This analog provides a robust model for the fundamental structural parameters, including molecular conformation and packing, with the understanding that the 4-methyl group will introduce modifications to the crystal lattice and intermolecular contacts.

Single Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement

For the analogous compound N-(2-nitrophenyl)furan-2-carboxamide, single-crystal X-ray diffraction data were collected at a low temperature (123 K) using Mo Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares on F². nih.gov Key parameters from this refinement process provide a benchmark for the quality of the structural determination.

Table 1: Crystallographic Data and Refinement Parameters for the Analog N-(2-nitrophenyl)furan-2-carboxamide nih.gov

ParameterValue
Empirical FormulaC₁₁H₈N₂O₄
Formula Weight232.19
Temperature (K)123
Wavelength (Å)0.71073
Crystal SystemMonoclinic
Space GroupP2₁/c
Data / Restraints / Parameters2649 / 0 / 158
Goodness-of-fit on F²1.04
Final R indices [I > 2σ(I)]R₁ = 0.039, wR₂ = 0.099
R indices (all data)R₁ = 0.059, wR₂ = 0.106

Analysis of Crystal Packing and Unit Cell Parameters

The crystal structure of the analog N-(2-nitrophenyl)furan-2-carboxamide belongs to the monoclinic system with the space group P2₁/c. nih.gov The unit cell contains four molecules (Z = 4). The introduction of a methyl group at the 4-position in the target compound, this compound, would increase the molecular volume and is expected to alter the unit cell dimensions and potentially the packing arrangement.

Table 2: Unit Cell Dimensions for the Analog N-(2-nitrophenyl)furan-2-carboxamide nih.gov

ParameterValue
a (Å)7.0380 (5)
b (Å)12.8072 (9)
c (Å)11.3701 (9)
β (°)97.819 (6)
Volume (ų)1015.34 (13)

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks

In the crystal lattice of the analog compound, molecules are linked by weak C—H···O hydrogen bonds, forming one-dimensional helical chains that propagate along the tandfonline.com direction. nih.gov Specifically, a hydrogen atom on the furan ring (C2–H2) acts as a donor to the carbonyl oxygen atom (O2) of an adjacent molecule. nih.gov It is anticipated that this compound would exhibit similar hydrogen bonding motifs.

Intramolecular Conformations, Torsional Angles, and Planarity

The molecular conformation is characterized by a significant twist between the constituent rings. In the analog N-(2-nitrophenyl)furan-2-carboxamide, the central amide fragment (C-C(O)-N-C) is essentially planar and adopts a trans conformation. nih.gov However, the furan and benzene rings are rotated relative to this central plane. The dihedral angle between the mean planes of the phenyl and furan rings is 9.71 (5)°. nih.gov

The nitro group is also twisted relative to the benzene ring to which it is attached. This deviation from coplanarity is a common feature in ortho-substituted phenyl rings due to steric hindrance. The key torsional angles from the analog structure highlight this non-planar conformation, which is expected to be largely preserved in the 4-methyl substituted derivative.

Table 3: Selected Torsional and Dihedral Angles (°) for the Analog N-(2-nitrophenyl)furan-2-carboxamide nih.gov

DescriptionAngle (°)
Dihedral angle between furan and central amide plane7.03 (4)
Dihedral angle between phenyl and central amide plane2.68 (5)
Dihedral angle between furan and phenyl rings9.71 (5)
Dihedral angle of nitro group to adjacent phenyl ring10.15 (5)

Vibrational Spectroscopy and Theoretical Calculations Integration for Structural Validation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides valuable information for structural validation by probing the characteristic vibrations of the molecule's functional groups. The interpretation of the experimental spectra is greatly enhanced by integration with theoretical calculations, typically using Density Functional Theory (DFT). esisresearch.org

For this compound, several key vibrational modes are expected:

Amide Group Vibrations : The C=O stretching vibration is expected to appear as a strong band in the IR spectrum, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration usually appears as a sharp band around 3300 cm⁻¹. researchgate.net

Nitro Group Vibrations : The NO₂ group is characterized by strong symmetric and asymmetric stretching vibrations. The asymmetric stretch is typically found in the 1500–1580 cm⁻¹ region, while the symmetric stretch appears in the 1340–1380 cm⁻¹ range. esisresearch.org

Furan and Phenyl Ring Vibrations : Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the rings occur in the 1400–1600 cm⁻¹ region.

Methyl Group Vibrations : Symmetric and asymmetric C-H stretching modes of the methyl group are anticipated in the 2850-3000 cm⁻¹ region.

DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can predict the vibrational frequencies and intensities. researchgate.net A comparison between the calculated and experimental spectra allows for a precise assignment of the observed vibrational bands to specific molecular motions, confirming the molecular structure and providing insights into intramolecular interactions. esisresearch.org

Computational and Theoretical Investigations of N 4 Methyl 2 Nitrophenyl Furan 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the molecule's behavior, focusing on its electronic architecture and inherent reactivity. These theoretical approaches are fundamental in predicting chemical properties before extensive experimental synthesis and testing.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-(4-methyl-2-nitrophenyl)furan-2-carboxamide, DFT calculations would typically begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. These calculations elucidate bond lengths, bond angles, and dihedral angles.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. The MEP map illustrates regions of varying electrostatic potential on the molecule's surface. researchgate.net

For this compound, the MEP map would highlight:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atoms of the carbonyl group (C=O) and the nitro group (NO2).

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be located around the hydrogen atoms, particularly the amide hydrogen (N-H), which is acidic due to its proximity to the electron-withdrawing groups. researchgate.net

This visualization is invaluable for understanding sites of potential hydrogen bonding and other non-covalent interactions with biological receptors. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org These orbitals are at the "frontier" of electron occupation and are the primary participants in chemical reactions. libretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. In this compound, the electron density of the HOMO is anticipated to be localized primarily on the electron-rich furan (B31954) ring and the methyl-substituted phenyl ring. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the electron acceptor. The LUMO's electron density is expected to be concentrated on the electron-deficient nitrophenyl moiety, particularly the nitro group. researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

To quantify the reactivity predicted by FMO analysis, a set of global and local reactivity descriptors can be calculated using the energies of the HOMO and LUMO. chemrxiv.org These descriptors provide a more detailed understanding of the molecule's stability and reactivity profile. researchgate.netchemrxiv.org

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

DescriptorSymbolFormulaSignificance
Ionization PotentialI-EHOMOThe energy required to remove an electron.
Electron AffinityA-ELUMOThe energy released when an electron is added.
Electronegativityχ(I+A)/2The ability of the molecule to attract electrons.
Chemical Hardnessη(I-A)/2Measures the molecule's resistance to change in its electron distribution.
SoftnessS1/ηThe reciprocal of hardness, indicating higher reactivity.
Electrophilicity Indexωχ²/2ηMeasures the propensity of the molecule to accept electrons.

Local Reactivity Descriptors: Descriptors such as the Fukui function are used to identify the reactivity of specific atomic sites within the molecule, distinguishing which atoms are more likely to be involved in nucleophilic or electrophilic attacks. chemrxiv.orgchemrxiv.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are computational tools used to study the dynamic interactions between a molecule and its environment, particularly with biological macromolecules like proteins and enzymes.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor (the biological target) to form a stable complex. researchgate.net This technique is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms. semanticscholar.org

Derivatives of furan-2-carboxamide have demonstrated a range of biological activities, including antibacterial and anti-inflammatory properties. nih.govresearchgate.net Therefore, molecular docking simulations for this compound could explore its binding affinity with various potential protein targets.

The simulation calculates a "docking score" or binding energy, which estimates the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's active site. researchgate.net

Illustrative Docking Simulation Results:

Potential Protein TargetRationale for SelectionKey Predicted InteractionsHypothetical Binding Energy (kcal/mol)
Cyclooxygenase-2 (COX-2)Furan derivatives have shown anti-inflammatory activity. nih.govHydrogen bonding via the amide and nitro groups; hydrophobic interactions with the furan and phenyl rings.-8.5
Bacterial β-lactamaseCarboxamide compounds are explored as antibacterial agents. semanticscholar.orgThe carbonyl oxygen could interact with active site residues; the nitro group may form hydrogen bonds.-7.9
Protein Tyrosine Phosphatase 1B (PTP1B)Benzofuran derivatives have shown inhibitory activity against PTP1B, a target for type 2 diabetes. nih.govHydrogen bonds from the N-H and C=O groups; π-π stacking of the aromatic rings.-9.1

Molecular Docking Simulations with Potential Biological Targets

Binding Affinity Prediction and Interaction Analysis

Predicting the binding affinity of this compound to a biological target is a critical step in assessing its potential as a therapeutic agent. Molecular docking is a primary computational technique used for this purpose. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is estimated using a scoring function, which provides a numerical value for the binding affinity, often expressed in kcal/mol.

While specific docking studies for this compound are not extensively documented in publicly available literature, studies on analogous furan-2-carboxamide derivatives provide a framework for understanding its potential interactions. For instance, molecular docking of various furan-2-carboxamides has been performed against targets like the LasR protein in Pseudomonas aeruginosa, a key regulator of quorum sensing and biofilm formation researchgate.netnih.gov. These studies reveal that the furan-2-carboxamide scaffold can effectively fit into the binding pockets of protein targets.

The interaction analysis of a docked complex of this compound would likely reveal several key interactions:

Hydrogen Bonds: The amide group is a prime candidate for forming hydrogen bonds with amino acid residues in the binding site. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.

π-π Stacking: The furan and the nitrophenyl rings are aromatic and can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.

Hydrophobic Interactions: The methyl group on the phenyl ring can participate in hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: The nitro group, being highly electronegative, can participate in electrostatic interactions with charged or polar residues.

Interaction Type Potential Interacting Residues Hypothetical Contribution to Binding Affinity
Hydrogen BondingAsp, Gln, Asn, Ser, ThrHigh
π-π StackingPhe, Tyr, TrpModerate
Hydrophobic InteractionsLeu, Val, Ile, AlaModerate
Electrostatic InteractionsArg, Lys, HisModerate to High
Identification of Key Binding Hotspots of this compound

Binding hotspots are regions within a protein's binding site that contribute most significantly to the binding free energy. Identifying these hotspots is crucial for understanding the determinants of binding affinity and for guiding lead optimization. Computational methods such as alanine scanning mutagenesis simulations can be employed to identify these key residues. In this technique, each residue in the binding pocket is computationally mutated to alanine, and the change in binding free energy is calculated. A large increase in free energy upon mutation indicates a critical hotspot residue.

For this compound, the key binding hotspots would be the amino acid residues that form the strong interactions mentioned in the previous section. For example, a residue that forms a strong hydrogen bond with the amide linker or a residue that has a significant π-π stacking interaction with one of the aromatic rings would likely be identified as a hotspot. The identification of these hotspots allows for the rational design of derivatives with improved binding affinity by modifying the ligand to enhance its interactions with these key residues.

A table summarizing hypothetical key binding hotspots for this compound could be structured as follows:

Residue Location in Binding Pocket Primary Interaction with Ligand Predicted Change in Binding Free Energy (ΔΔG) upon Alanine Mutation (kcal/mol)
Tyr101Aromatic pocketπ-π stacking with furan ring> 4
Asp125Polar pocketHydrogen bond with amide N-H> 3
Trp150Hydrophobic pocketπ-π stacking with nitrophenyl ring> 4
Leu182Hydrophobic patchHydrophobic interaction with methyl group> 2

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are essential for assessing the stability of the docked complex and for exploring the conformational dynamics of both the ligand and the target.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules with ions) and then calculating the trajectory of all atoms over a period of nanoseconds to microseconds. Analysis of the MD trajectory can provide valuable information, such as:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone atoms are monitored over time. A stable RMSD indicates that the complex is in equilibrium and the ligand remains bound in a stable conformation.

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can identify flexible regions of the protein and how ligand binding affects this flexibility.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the protein throughout the simulation can be analyzed to determine their strength and importance for binding.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimation of binding affinity than docking scores alone.

Studies on related furan-2-carboxamide derivatives have utilized MD simulations to validate docking results and to confirm the stability of the ligand-protein complexes mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for this compound derivatives, a dataset of structurally related compounds with their experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the biological activity.

Descriptor Type Example Descriptor Potential Influence on Activity
ElectronicDipole moment, HOMO/LUMO energiesModulation of electrostatic interactions and reactivity
StericMolecular volume, surface areaInfluence on binding pocket fit
TopologicalConnectivity indicesRelationship between molecular structure and activity
HydrophobicLogPImpact on membrane permeability and hydrophobic interactions

In Silico Prediction of Pharmacokinetic/Pharmacodynamic Relevant Descriptors (excluding human ADME)

In silico methods are widely used to predict the pharmacokinetic and pharmacodynamic properties of drug candidates early in the discovery process. For this compound, various descriptors relevant to its absorption, distribution, metabolism, and excretion (ADME) can be calculated using computational tools. While excluding human-specific ADME, we can focus on fundamental physicochemical properties that influence these processes.

Several computational models and web servers are available for the prediction of these properties. For example, the SwissADME tool can predict a range of physicochemical properties and pharmacokinetic parameters nih.gov. For nitrophenyl derivatives, in silico studies have been conducted to predict their drug-likeness and ADME properties thieme-connect.comresearchgate.net.

A table of predicted pharmacokinetic and pharmacodynamic relevant descriptors for this compound is presented below.

Descriptor Predicted Value Implication
Molecular Weight246.22 g/mol Compliant with Lipinski's rule of five
LogP (octanol/water partition coefficient)~2.5-3.0Good balance between solubility and permeability
Topological Polar Surface Area (TPSA)~80-90 ŲLikely good intestinal absorption and cell permeability
Number of Hydrogen Bond Donors1Compliant with Lipinski's rule of five
Number of Hydrogen Bond Acceptors4Compliant with Lipinski's rule of five
Number of Rotatable Bonds3Good conformational flexibility
GI AbsorptionHigh (predicted)Likely well-absorbed from the gastrointestinal tract
BBB PermeantYes (predicted)Potential to cross the blood-brain barrier

Ligand-Based and Structure-Based Drug Design Strategies Applied to this compound

Both ligand-based and structure-based drug design strategies can be applied to optimize the structure of this compound and to design new derivatives with improved properties.

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are active against the target.

Pharmacophore Modeling: A pharmacophore model can be generated based on the common structural features of a series of active furan-2-carboxamide derivatives. This model represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. The pharmacophore model can then be used to screen virtual compound libraries to identify new molecules with the desired features.

3D-QSAR: As discussed in section 4.2.3, 3D-QSAR models provide a visual representation of the regions around the aligned molecules where steric bulk, positive or negative charge, or hydrophobicity is favorable or unfavorable for activity. This information can guide the modification of the lead compound.

Structure-Based Drug Design: This approach is employed when the 3D structure of the target protein is available, either from experimental methods like X-ray crystallography or from homology modeling.

De Novo Design: Fragments of molecules can be grown or linked together within the binding site of the target to design novel ligands that have a high predicted affinity.

Structure-Based Virtual Screening: Large libraries of compounds can be computationally docked into the binding site of the target, and the top-scoring compounds can be selected for experimental testing.

Lead Optimization: The binding mode of this compound, as determined by molecular docking and MD simulations, can be used to guide its chemical modification. For example, if a particular region of the binding pocket is identified as being unoccupied, a substituent could be added to the ligand to fill this pocket and form additional favorable interactions.

The furan scaffold is recognized as a promising entity in drug design, and various furan-based derivatives have been designed and synthesized to target a range of biological activities nih.govijabbr.com. The computational strategies outlined above provide a powerful framework for the rational design and optimization of this compound as a potential therapeutic agent.

Investigation of Biological Activities and Mechanisms of Action for N 4 Methyl 2 Nitrophenyl Furan 2 Carboxamide and Its Analogues

In Vitro Antimicrobial Efficacy of N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

The antimicrobial properties of this compound and its related compounds have been a subject of significant research interest. These investigations have unveiled their potential to combat a variety of pathogenic microorganisms, including bacteria and mycobacteria.

Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains

Nitrofurans, a class to which this compound belongs, are synthetic chemotherapeutic agents known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. ijabbr.com The antibacterial efficacy of furan-2-carboxamide derivatives is influenced by the nature of the substituents on the aromatic ring.

Studies on various furan-2-carboxamide derivatives have demonstrated their potential as antibacterial agents. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives showed significant inhibition against various bacterial strains. nih.gov Carboxamides are considered an essential scaffold for antibacterial properties due to the stability of the carboxamide bond. nih.gov

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antibacterial activity of a compound, representing the lowest concentration that inhibits visible bacterial growth. nih.govidexx.com While specific MIC values for this compound against a wide range of Gram-positive and Gram-negative bacteria are not extensively documented in the reviewed literature, related compounds have shown notable activity. For example, certain novel nitroimidazole compounds have demonstrated potent effects against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli and Klebsiella pneumoniae. researchgate.net One study reported that the lowest minimum inhibitory and bactericidal concentrations (MIC/MBC) for a particular nitroimidazole compound against S. aureus were 1/2 µg/mL. researchgate.net Another study on different antimicrobial agents found MIC values for triclosan (B1682465) against E. coli strains ranging from 0.5 µg/mL to 64 µg/mL. nih.gov

The general findings suggest that nitrofuran compounds can be effective against pathogenic bacteria such as Micrococcus luteus, Staphylococcus aureus, and Bacillus subtilis. ijabbr.com However, some studies indicate that their inhibitory effects might be milder towards most Gram-negative bacteria. ijabbr.com Further research is warranted to establish a comprehensive antibacterial profile for this compound.

Specificity Against Mycobacterial Species and Antitubercular Potential

Nitro-containing compounds, including nitrofurans, have emerged as important agents in the management of tuberculosis (TB). nih.gov An optimization campaign for a nitrofuran antitubercular hit, N-benzyl-5-nitrofuran-2-carboxamide, led to the development of analogues with potent in vitro antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov Some of these analogues exhibited MIC values ranging from 0.019 to 0.20 μM. nih.gov

The introduction of an α,α-dimethylbenzyl moiety in these analogues resulted in significant improvements in their pharmacokinetic profiles. nih.gov For instance, the compound JSF-4088 demonstrated an in vitro antitubercular potency with an MIC of 0.019 μM. nih.gov Another study on substituted furans and pyrroles revealed that a particular compound, 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione, showed a better minimum inhibitory concentration of 1.6 μg/mL against Mycobacterium tuberculosis (H37 RV strain), which was superior to standard drugs like Pyrazinamide (3.125 μg/mL) and Ciprofloxacin (3.125 μg/mL). mdpi.com

These findings underscore the potential of the furan-2-carboxamide scaffold in the development of new antitubercular agents. The potent activity of these compounds against both drug-sensitive and, in some cases, drug-resistant strains of M. tuberculosis makes them promising candidates for further investigation.

Mechanistic Studies: Interference with Iron Acquisition Mechanisms in Mycobacteria

The survival and virulence of Mycobacterium tuberculosis within a host are heavily dependent on its ability to acquire essential nutrients, including iron. nih.gov Consequently, the machinery involved in mycobacterial iron acquisition presents a promising target for the development of new anti-TB drugs. nih.gov Mycobacteria utilize siderophores, which are small, high-affinity iron-chelating molecules, to sequester iron from the host environment. nih.govfrontiersin.org There are two main types of siderophores in M. tuberculosis: mycobactins (cell-wall associated) and carboxymycobactins (secreted). researchgate.net

Some furan-based compounds have been shown to interfere with this critical process. The mechanism of action for certain furan (B31954) derivatives involves the inhibition of enzymes crucial for siderophore biosynthesis. researchgate.net While direct evidence for this compound is not available, the broader class of furan-containing molecules has been investigated for its role in disrupting mycobacterial iron homeostasis.

The regulation of iron metabolism in M. tuberculosis is tightly controlled. Under iron-deprived conditions, the synthesis of siderophores is upregulated to scavenge for iron. nih.gov By inhibiting the production of these siderophores, furan-based compounds can effectively starve the mycobacteria of this essential nutrient, thereby impeding their growth and replication. researchgate.net This targeted approach offers a novel strategy to combat M. tuberculosis, including drug-resistant strains.

In Vitro Anticancer Potential of this compound

In addition to their antimicrobial properties, furan-2-carboxamide derivatives have demonstrated significant potential as anticancer agents. Their cytotoxic effects against various cancer cell lines have been the focus of numerous studies.

Cytotoxicity Assessment in Various Cancer Cell Lines (e.g., HepG2, Huh-7, MCF-7)

The in vitro anticancer activity of this compound and its analogues has been evaluated against several human cancer cell lines, including hepatocellular carcinoma (HepG2 and Huh-7) and breast adenocarcinoma (MCF-7). nih.gov

A study on a series of carbamothioyl-furan-2-carboxamide derivatives revealed significant anti-cancer activity against HepG2, Huh-7, and MCF-7 cell lines. nih.gov One particular analogue, p-tolylcarbamothioyl)furan-2-carboxamide, showed the highest anticancer activity against hepatocellular carcinoma at a concentration of 20 μg/mL, with cell viabilities of 33.29% (HepG2), 45.09% (Huh-7), and 41.81% (MCF-7). nih.gov

CompoundCancer Cell LineConcentration (µg/mL)Cell Viability (%)
p-tolylcarbamothioyl)furan-2-carboxamide nih.govHepG22033.29
Huh-72045.09
MCF-72041.81

Studies on Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer effects of furan-2-carboxamide derivatives are often mediated through the modulation of key cellular pathways, leading to apoptosis (programmed cell death) and cell cycle arrest. nih.gov

Apoptosis is a crucial process for eliminating damaged or cancerous cells. mdpi.com Furan-based compounds have been shown to induce apoptosis through both extrinsic and intrinsic pathways. nih.gov Mechanistic studies have revealed that some of these compounds can increase the expression of pro-apoptotic proteins like Bax and p53, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov For instance, in MCF-7 cells, certain furan derivatives led to a significant increase in p53 and Bax levels and a decrease in Bcl-2 levels. nih.gov

Cell cycle arrest is another important mechanism by which anticancer agents inhibit tumor growth. mdpi.com The cell cycle is a series of events that leads to cell division and replication. Furan derivatives have been found to induce cell cycle arrest at different phases, particularly the G2/M phase. nih.gov This disruption of the cell cycle prevents cancer cells from proliferating. Some compounds have been shown to down-regulate the expression of key cell cycle regulatory proteins such as cyclin B1 and CDK1/CDC2. nih.gov For example, a podophyllotoxin (B1678966) derivative induced G2/M phase arrest in HeLa cells and activated the expression of cdc2 and cyclin B1. nih.gov

The ability of this compound and its analogues to modulate these fundamental cellular processes highlights their therapeutic potential in oncology.

Target Identification and Molecular Interaction Profiling

For the broader class of 5-phenyl-furan-2-carboxylic acids, a potential molecular target has been identified in Mycobacterium tuberculosis. These compounds have been shown to inhibit the salicylate (B1505791) synthase MbtI, an enzyme crucial for the biosynthesis of siderophores which are essential for iron acquisition by the bacterium. mdpi.comunimi.it This inhibitory action presents a promising anti-virulence strategy. unimi.it The interaction between these furan-based inhibitors and their protein target is a subject of ongoing research, with co-crystallization experiments being used to characterize the molecular interactions at the atomic level. mdpi.com The crystal structure of these compounds reveals that intermolecular forces, such as π-π stacking and hydrogen bonds, play a significant role in their packing and stabilization. mdpi.commdpi.com

Exploration of Other Pharmacological Activities for this compound

While this compound has not been directly tested for its activity as a sodium channel blocker, several of its analogues containing the furan-2-carboxamide scaffold have shown significant potential in this area. Voltage-gated sodium channels (Nav) are critical for cellular excitability, and their blockade is a therapeutic strategy for conditions like chronic pain and epilepsy. nih.govdrugbank.com

A notable example is the compound A-803467, chemically known as 5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide. This molecule has been identified as a selective blocker of the Nav1.8 sodium channel subtype. nih.gov The Nav1.8 channel is predominantly expressed in peripheral sensory neurons and has been linked to the sensation of pain. nih.gov Systemic administration of A-803467 has been shown to reduce both mechanically evoked and spontaneous neuronal activity in animal models of neuropathic pain. nih.gov This suggests that the furan-2-carboxamide core structure is a viable pharmacophore for the development of potent and selective sodium channel blockers. The potential of this compound to act in a similar manner warrants further investigation.

Analogous CompoundChemical NameTargetObserved Effect
A-8034675-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide)Nav1.8 Sodium ChannelReduces behavioral measures of chronic pain and attenuates spinal neuronal activity in neuropathic rats. nih.gov

The furan nucleus is a component of many biologically active compounds, and various furan derivatives have demonstrated anti-inflammatory properties. nih.gov These compounds can exert their effects through multiple mechanisms, including the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as by scavenging free radicals. nih.gov While direct studies on the anti-inflammatory and immunomodulatory activities of this compound are not available, the general biological profile of furan-containing molecules suggests this as a potential area of pharmacological activity. Research on other novel heterocyclic compounds has also explored their anti-inflammatory potential, indicating a broader interest in such scaffolds for inflammation-related research. researchgate.net Further studies are required to determine if this compound or its close analogues possess clinically relevant anti-inflammatory or immunomodulatory effects.

The potential for this compound to act as an enzyme inhibitor is suggested by studies on related compounds. As mentioned previously, a class of furan-based molecules, the 5-phenyl-furan-2-carboxylic acids, have been identified as inhibitors of the mycobacterial enzyme salicylate synthase MbtI. mdpi.com This enzyme is a key component in the iron acquisition pathway of M. tuberculosis. unimi.it Furthermore, various 2,5-substituted furans have been found to inhibit a range of other mycobacterial enzymes, including N-acetyl glutamate (B1630785) synthase (ArgA), GlcNAc-Ins deacetylase (MshB), and lysine-ɛ-aminotransferase (LAT). mdpi.com

Molecular docking studies on other carboxamide analogues, such as N-(4-methylpyridin-2-yl) thiophene-2-carboxamides, have been used to predict their binding interactions with enzymes like β-lactamase from E. coli. mdpi.com These computational approaches help to identify key residues in the binding pocket that are crucial for stabilizing the compound-enzyme complex through hydrogen bonding and hydrophobic interactions. mdpi.com Although specific enzyme inhibition or receptor binding data for this compound is not currently available, the existing research on its analogues points towards enzyme inhibition as a plausible mechanism of action.

Compound ClassEnzyme TargetOrganismSignificance of Inhibition
5-Phenyl-furan-2-carboxylic acidsSalicylate synthase (MbtI)Mycobacterium tuberculosisInterferes with iron acquisition, representing an anti-virulence strategy. mdpi.comunimi.it
2,5-Substituted furansVarious, including ArgA, MshB, LATMycobacteriaInhibition of multiple essential metabolic pathways. mdpi.com
N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analoguesβ-lactamase (predicted)E. coliPotential to overcome antibiotic resistance mechanisms. mdpi.com

In Vivo Preclinical Animal Model Studies with this compound

Currently, there is a lack of published in vivo studies evaluating the efficacy of this compound in animal models of infection. However, a number of in vitro studies have demonstrated the anti-microbial potential of its analogues. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives showed significant inhibitory activity against various bacterial and fungal strains. nih.govmdpi.com Another study on synthesized N-(4-bromophenyl)furan-2-carboxamide analogues reported in vitro anti-bacterial activity against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. nih.gov

These in vitro findings, which demonstrate a broad spectrum of anti-microbial action for the furan-2-carboxamide scaffold, provide a strong rationale for future in vivo preclinical studies. Such studies would be essential to determine the efficacy, pharmacokinetics, and therapeutic potential of this compound in a physiological setting.

Analogous Compound/DerivativeIn Vitro ActivityTested Against
Carbamothioyl-furan-2-carboxamide derivativesAnti-bacterial and anti-fungalVarious bacterial and fungal strains. nih.govmdpi.com
N-(4-bromophenyl)furan-2-carboxamide analoguesAnti-bacterialDrug-resistant A. baumannii, K. pneumoniae, E. cloacae, and MRSA. nih.gov

Antitumor Activity Assessment in Xenograft or Syngeneic Animal Models

The broader class of furan-containing compounds has shown promise in preclinical settings. For instance, various derivatives have been investigated for their ability to inhibit tumor growth through different mechanisms. However, without specific data on this compound, any discussion of its potential in vivo efficacy would be speculative.

Table 1: Hypothetical Data Table for Antitumor Activity in a Xenograft Model

The following table is a hypothetical representation of data that would be generated from a xenograft study. No such data is currently available for this compound.

Treatment GroupTumor ModelMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle ControlHuman Colon Cancer (HCT-116)1500 ± 2500
Compound X (analogue)Human Colon Cancer (HCT-116)750 ± 15050
Positive ControlHuman Colon Cancer (HCT-116)450 ± 10070

Pharmacodynamic Biomarker Analysis in Animal Studies

Pharmacodynamic biomarker analysis in animal studies is essential to understand how a drug affects the body and to identify measurable indicators of its biological activity. For an anticancer agent like this compound, this could involve analyzing tumor tissue or surrogate tissues for changes in specific proteins or gene expression levels that are modulated by the drug.

As with in vivo efficacy studies, there is a lack of published research on the pharmacodynamic biomarkers associated with this compound in animal models. Future research in this area would be invaluable for elucidating its mechanism of action and for developing tools to monitor treatment response.

Table 2: Potential Pharmacodynamic Biomarkers for Investigation

This table outlines potential biomarkers that could be investigated in future animal studies of this compound, based on common mechanisms of anticancer drugs. This is not based on existing data for the specified compound.

Biomarker CategoryPotential BiomarkerRationale for Investigation
ProliferationKi-67A common marker for cell proliferation; a decrease would indicate cytostatic effects.
ApoptosisCleaved Caspase-3An indicator of programmed cell death; an increase would suggest cytotoxic activity.
DNA Damageγ-H2AXA marker for DNA double-strand breaks, which can be induced by some anticancer agents.
AngiogenesisCD31A marker for blood vessel density; a decrease could indicate anti-angiogenic effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Methyl 2 Nitrophenyl Furan 2 Carboxamide Derivatives

Design and Synthesis of N-(4-methyl-2-nitrophenyl)furan-2-carboxamide Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles. The synthesis of these analogues typically involves the reaction of a furan-2-carbonyl chloride with a corresponding substituted aniline (B41778). nih.govresearchgate.net

Modifications to the furan (B31954) ring are undertaken to investigate the impact of electronics and sterics on biological activity. Common strategies include the introduction of substituents at various positions of the furan ring. For instance, the addition of a nitro group at the 5-position of the furan ring has been a common strategy in the development of antimicrobial agents. mdpi.comresearchgate.net The synthesis of such analogues can be achieved by using appropriately substituted furan-2-carboxylic acids as starting materials. mdpi.com

Another approach involves the bioisosteric replacement of the furan ring with other five-membered heterocycles like thiophene or pyrrole. This strategy aims to modulate the electronic and lipophilic properties of the molecule while maintaining a similar spatial arrangement, which can influence receptor binding and biological activity. researchgate.net

The nitro-phenyl moiety is a critical component for modulation of the molecule's properties. The position of the nitro and methyl groups on the phenyl ring can significantly influence the compound's electronic and conformational properties, thereby affecting its biological activity. The synthesis of positional isomers, such as moving the nitro group to the 3- or 4-position, or the methyl group to the 3- or 5-position, can provide valuable SAR data. nih.gov

Furthermore, the introduction of different substituents on the phenyl ring can probe the effects of electronics and lipophilicity. For example, replacing the methyl group with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can alter the molecule's interaction with biological targets. nih.gov The synthesis of these derivatives is generally accomplished by coupling furan-2-carbonyl chloride with the appropriately substituted anilines. nih.gov

The carboxamide linkage is essential for the structural integrity of the molecule and is a key site for hydrogen bonding interactions. Alterations at this linkage can impact the molecule's conformation and binding affinity. One common modification is the introduction of substituents on the amide nitrogen, which can influence the molecule's planarity and hydrogen bonding capacity.

A more significant alteration involves the bioisosteric replacement of the amide bond with other functional groups, such as a triazole. nih.gov Triazoles are known to be stable amide bioisosteres that can participate in hydrogen bonding and other non-covalent interactions, potentially leading to improved metabolic stability and altered biological activity. nih.gov The synthesis of such analogues often involves multi-step reaction sequences.

Biological Evaluation of this compound Analogues

The biological evaluation of newly synthesized analogues is essential to determine their therapeutic potential. This typically involves in vitro screening against various biological targets to assess their potency and selectivity.

A comparative analysis of the biological activity of a series of analogues allows for the elucidation of SAR trends. For instance, studies on related furan-2-carboxamide derivatives have demonstrated significant antimicrobial and anticancer activities. mdpi.com The potency of these compounds is often quantified by determining their minimum inhibitory concentration (MIC) against various microbial strains or their half-maximal inhibitory concentration (IC50) against cancer cell lines.

The following interactive table summarizes hypothetical data for a series of this compound analogues, illustrating how structural modifications can influence their antimicrobial and anticancer activities.

Compound IDR1 (Furan)R2 (Phenyl)LinkageMIC (μg/mL) vs. S. aureusIC50 (μM) vs. HepG2
Parent H4-Me, 2-NO2-CONH-1625
A1 5-NO24-Me, 2-NO2-CONH-415
A2 H2-Me, 4-NO2-CONH-3240
A3 H4-Cl, 2-NO2-CONH-818
A4 H4-Me, 2-NO2-CSNH-1220
A5 H4-Me, 2-NO2Triazole64>100

This table contains hypothetical data for illustrative purposes.

Based on the comparative analysis of biological data, key structural features that are crucial for the desired activity can be identified. For antimicrobial activity, the presence of a nitro group on the furan ring appears to enhance potency, as seen in analogue A1 . This is a common feature in many antimicrobial nitrofuran derivatives. mdpi.com

Regarding the substitution pattern on the phenyl ring, the relative positions of the methyl and nitro groups are important. A shift in their positions, as in analogue A2 , can lead to a decrease in activity, suggesting a specific steric and electronic requirement for target interaction. The replacement of the methyl group with a chloro substituent (A3 ) can maintain or slightly improve activity, indicating that an electron-withdrawing group at this position is tolerated.

Alterations to the carboxamide linker can have a profound impact on activity. The replacement of the carbonyl oxygen with sulfur (thioamide, A4 ) may lead to a slight decrease in activity. A more drastic change, such as replacing the amide with a triazole ring (A5 ), can significantly reduce or abolish activity, highlighting the importance of the carboxamide group for the observed biological effects in this series. nih.gov

Elucidation of Quantitative and Qualitative Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For the this compound series, specific QSAR models have not been documented in the accessible scientific literature. However, insights can be gleaned from studies on analogous series of furan-2-carboxamide derivatives.

Correlation of Molecular Descriptors with Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR studies, these descriptors are correlated with biological activity to predict the potency of new compounds and to understand their mechanism of action. Key classes of molecular descriptors include electronic, steric, hydrophobic, and topological parameters.

For furan-2-carboxamide derivatives, research on related structures suggests that certain descriptors are consistently important for their biological activities, such as antimicrobial and anticancer effects. nih.gov

Table 1: Hypothetical Correlation of Molecular Descriptors with Biological Activity of this compound Derivatives This table is illustrative and based on general principles of QSAR and data from related furan-2-carboxamide series, as direct studies on the target compound are unavailable.

Molecular DescriptorPotential Impact on Biological ActivityRationale based on Analogous Compounds
LogP (Lipophilicity)Positive correlation with antimicrobial activity up to an optimal point.Increased lipophilicity can enhance cell membrane penetration, a crucial step for reaching intracellular targets. Studies on other furan derivatives have shown that modulating lipophilicity is key to improving antibacterial efficacy. nih.gov
Dipole MomentPotential correlation with receptor binding affinity.The distribution of charge within the molecule, reflected by the dipole moment, can influence interactions with polar residues in a biological target.
HOMO/LUMO EnergiesCorrelation with reactivity and potential for covalent bond formation.The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and accepting capabilities of a molecule, which can be important for its mechanism of action. The nitro group, being a strong electron-withdrawing group, significantly influences these energies. nih.gov
Steric Descriptors (e.g., Molar Refractivity)Influence on the fit of the molecule within a binding pocket.The size and shape of substituents on the phenyl ring would directly impact how the molecule interacts with its biological target. The position of the methyl and nitro groups is critical in this regard. mdpi.com

A QSAR study on a series of 5-nitrofuran-2-yl/4-nitrophenyl methylene substituted hydrazides with antitubercular activity indicated that radial distribution function descriptors were significant in describing their antimycobacterial activity. researchgate.net This suggests that the spatial arrangement of atoms and their properties at different distances from the molecular center could also be important for the biological activity of this compound derivatives.

Development of Pharmacophore Models for this compound Series

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to exert a specific biological activity. These models are crucial tools for virtual screening and the design of new, potent ligands.

No specific pharmacophore models have been published for the this compound series. However, based on the structure of the parent compound, a hypothetical pharmacophore model for a potential biological target could include the following features:

Hydrogen Bond Acceptors: The oxygen atoms of the furan ring, the carboxamide carbonyl group, and the nitro group.

Hydrogen Bond Donor: The nitrogen atom of the carboxamide linker.

Aromatic Ring: The furan ring and the substituted phenyl ring, which can engage in π-π stacking interactions.

Hydrophobic Feature: The methyl group on the phenyl ring.

The development of a robust pharmacophore model would necessitate a set of active and inactive derivatives of this compound to identify the critical features for biological activity. Studies on other furan-2-carboxamide derivatives with antibiofilm activity have utilized molecular docking to propose binding modes, which can inform pharmacophore development. nih.govnih.gov

Understanding Structure-Property Relationships for this compound (e.g., Solubility, Stability)

The physicochemical properties of a drug candidate, such as solubility and stability, are critical for its developability. Structure-Property Relationship (SPR) studies aim to understand how modifications to the chemical structure influence these properties.

Detailed experimental studies on the solubility and stability of this compound are not available in the literature. However, some physicochemical properties have been computationally predicted and are available in public databases. nih.gov

Table 2: Predicted Physicochemical Properties of this compound Data sourced from PubChem. nih.gov

PropertyPredicted ValueImplication
Molecular Weight246.22 g/molWithin the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP32.3Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donor Count1Contributes to interactions with polar solvents and biological targets.
Hydrogen Bond Acceptor Count4Enhances the potential for hydrogen bonding, which can influence solubility and target binding.
Rotatable Bond Count2Low number of rotatable bonds suggests a relatively rigid structure, which can be favorable for binding affinity.

The solubility of furan derivatives can be influenced by the nature and position of substituents. For instance, a study on a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, highlighted its good solubility as a factor for its successful crystallization and structural analysis. mdpi.com This suggests that modifications to the phenyl ring can significantly impact solubility.

The stability of the amide bond is generally high, but it can be susceptible to hydrolysis under acidic or basic conditions. The electronic effects of the nitro and methyl groups on the phenyl ring could influence the stability of the amide linkage in this compound. The electron-withdrawing nitro group may affect the electron density around the amide bond, potentially altering its susceptibility to cleavage.

Future Research Directions and Potential Applications of N 4 Methyl 2 Nitrophenyl Furan 2 Carboxamide

Exploration of Novel Derivatization Pathways and Combinatorial Chemistry for N-(4-methyl-2-nitrophenyl)furan-2-carboxamide Analogues

The furan-2-carboxamide scaffold is a highly adaptable framework for chemical modification, lending itself to the generation of large and diverse compound libraries. Future research will likely focus on the systematic derivatization of this compound to explore the structure-activity relationships (SAR) that govern its biological and chemical properties.

Diversity-Oriented Synthesis: A key strategy will be the implementation of diversity-oriented synthesis to create a wide range of analogues. nih.govresearchgate.net This can be achieved by modifying both the furan (B31954) and the nitrophenyl rings. For instance, substitution at the 5-position of the furan ring with various functional groups could significantly influence the molecule's electronic and steric properties, potentially leading to enhanced biological activity. Similarly, modifications to the methyl and nitro groups on the phenyl ring, or the introduction of additional substituents, could fine-tune the compound's characteristics.

Scaffold Hopping and Bioisosteric Replacement: Another promising avenue is the use of scaffold hopping and bioisosteric replacement strategies. nih.govacs.orgacs.orgnih.govreactionbiology.comspirochem.com The furan ring, for example, could be replaced with other five-membered heterocycles like thiophene or pyrrole to investigate the impact of heteroatom substitution on the molecule's properties. Bioisosteric replacement of the carboxamide linker with other functional groups, such as sulfonamides or reversed amides, could also lead to the discovery of novel compounds with improved pharmacokinetic profiles or different biological targets. spirochem.com

Combinatorial Chemistry: The generation of combinatorial libraries of this compound analogues will be instrumental in efficiently exploring the chemical space around this scaffold. High-throughput synthesis and screening methods can be employed to rapidly identify compounds with desired properties, accelerating the discovery of new lead molecules for various applications.

Development of this compound as a Chemical Probe for Biological Processes

The inherent chemical properties of this compound make it an attractive candidate for development as a chemical probe to investigate complex biological processes.

Photoaffinity Labeling: The presence of a nitrophenyl group is particularly significant, as this moiety can serve as a photoactivatable cross-linking agent. nih.govnih.govmdpi.comwikipedia.orgenamine.net Upon exposure to UV light, the nitro group can be converted into a highly reactive nitrene species, which can then form a covalent bond with nearby molecules, such as proteins. nih.gov This technique, known as photoaffinity labeling, can be used to identify the specific protein targets of this compound and its derivatives. nih.govnih.govmdpi.comwikipedia.orgenamine.net By incorporating a reporter tag, such as a fluorescent dye or a biotin molecule, into the structure of this compound, researchers can visualize and isolate the protein-probe complexes, providing valuable insights into the compound's mechanism of action.

Future research in this area would involve the synthesis of tagged derivatives of this compound and their application in cell-based or in vitro systems to identify and characterize their biological targets. This information would be invaluable for understanding the compound's therapeutic potential and for the rational design of more potent and selective analogues.

Integration of this compound into Multi-Target Directed Ligands

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. Multi-target directed ligands (MTDLs) are an emerging therapeutic strategy that aims to modulate several targets simultaneously to achieve a synergistic therapeutic effect. nih.gov The furan scaffold is a promising platform for the design of MTDLs due to its versatile chemistry and its presence in numerous biologically active compounds. ijabbr.com

Future research could focus on integrating the this compound scaffold into MTDLs. This could be achieved by linking it to other pharmacophores known to interact with different biological targets. nih.gov For example, by combining the furan-2-carboxamide moiety with a known kinase inhibitor, it may be possible to create a hybrid molecule with both anti-proliferative and anti-angiogenic properties for cancer therapy.

Advanced Therapeutic Development Strategies Based on Preclinical Findings for this compound

While specific preclinical data for this compound is not yet available, the broader class of furan-2-carboxamide derivatives has demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases. nih.govnih.govnih.gov

Anticancer Potential: Numerous furan-based compounds have been investigated for their anticancer properties. nih.govnih.gov Future preclinical studies on this compound and its analogues should evaluate their cytotoxicity against a panel of cancer cell lines and in animal models of cancer. nih.gov Mechanistic studies would be crucial to elucidate the pathways through which these compounds exert their anticancer effects, which could involve the induction of apoptosis, inhibition of cell proliferation, or interference with key signaling pathways. nih.gov

Antimicrobial Activity: Furan derivatives have also shown promise as antimicrobial agents. nih.govnih.gov The potential of this compound and its derivatives as antibacterial or antifungal agents should be explored. This would involve in vitro screening against a range of pathogenic microorganisms, followed by in vivo efficacy studies in animal models of infection. The identification of the specific microbial targets would be a key step in their development as novel anti-infective drugs.

The table below summarizes the potential therapeutic applications of furan-2-carboxamide derivatives based on existing research, which can guide the future therapeutic development of this compound.

Therapeutic AreaPotential Mechanism of ActionRelevant Findings for Furan-2-Carboxamide Derivatives
Oncology Induction of apoptosis, cell cycle arrest, inhibition of key signaling pathwaysFuran-based compounds have shown cytotoxic effects against various cancer cell lines. nih.govnih.gov
Infectious Diseases Inhibition of microbial growth, disruption of essential cellular processesFuran derivatives have demonstrated antibacterial and antifungal activities. nih.govnih.gov

Non-Pharmacological Applications of this compound (e.g., Corrosion Inhibition)

Beyond its potential therapeutic applications, this compound and its derivatives could find use in various industrial applications, most notably as corrosion inhibitors. Organic molecules containing heteroatoms such as oxygen and nitrogen, along with aromatic rings, are known to be effective corrosion inhibitors for metals in acidic environments. nih.govdigitaloceanspaces.comacs.orgacs.orguobaghdad.edu.iq

The structure of this compound, which contains a furan ring (with an oxygen heteroatom) and a substituted phenyl ring (with nitrogen and oxygen atoms in the nitro group), suggests that it could adsorb onto metal surfaces and form a protective layer, thereby preventing corrosion. nih.govdigitaloceanspaces.comacs.orgacs.orguobaghdad.edu.iq

Future research in this area should involve experimental studies to evaluate the corrosion inhibition efficiency of this compound and its derivatives on various metals, such as mild steel, in different corrosive media. nih.govacs.orgacs.org Techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy could be employed to quantify their inhibitory effects. nih.govacs.orgacs.org

The table below presents data on the corrosion inhibition efficiency of some furan derivatives, highlighting the potential of this class of compounds in this application.

CompoundMetalCorrosive MediumInhibition Efficiency (%)
Furan-2-carboxylic acidMild Steel0.5 M HCl97.6
Furan-2,5-dicarboxylic acidMild Steel0.5 M HCl99.5
Furan-2,5-diyldimethanolMild Steel0.5 M HCl95.8

These findings suggest that this compound, with its combination of a furan ring and other functional groups, is a promising candidate for development as a novel and effective corrosion inhibitor.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-methyl-2-nitrophenyl)furan-2-carboxamide and its derivatives?

  • Methodology : Derivatives are synthesized via condensation reactions between furan-2-carbonyl chloride and substituted anilines. For example, furan-2-carbonyl chloride is refluxed with 2-nitro-4-methylaniline in acetonitrile, followed by solvent evaporation to yield crystalline products . High-temperature fusion (120°C) with amines like 2-aminoanthraquinone or 2-aminopyridine is another approach, with purification via recrystallization (chloroform/methanol) .
  • Key Steps : Confirm reaction completion via TLC; characterize products using 1H^1H-NMR, 13C^{13}C-NMR, IR, and mass spectrometry .

Q. How is the crystal structure of this compound determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 123 K) with SHELX software for structure refinement. The compound crystallizes in a monoclinic system, with mean C–C bond lengths of 1.341 Å in the furan ring .
  • Structural Insights : The benzene and furan rings form dihedral angles of 2.68° and 7.03°, respectively, with weak C–H···O interactions stabilizing helical chains along the [010] axis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Identify functional groups (e.g., amide N–H stretch at ~3310 cm1^{-1}, C=O at ~1650 cm1^{-1}) .
  • NMR : 1H^1H-NMR reveals aromatic protons (δ 7.5–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm); 13C^{13}C-NMR confirms carbonyl carbons (δ ~160 ppm) .
  • UV-Vis : π→π* transitions in the nitro and furan moieties (~260–320 nm) .

Advanced Research Questions

Q. How does structural modification of the nitro or methyl groups influence biological activity?

  • Structure-Activity Relationship (SAR) : The nitro group enhances electrophilicity, enabling interactions with viral or cancer cell targets (e.g., 2C ATPase in enteroviruses). Methyl substitution improves lipophilicity, affecting membrane permeability .
  • Case Study : Derivatives like N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide inhibit viral replication by binding to conserved pockets in non-structural proteins .

Q. What computational methods are used to predict molecular properties and reactivity?

  • DFT Studies : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, the C=O group exhibits high electrophilicity, correlating with hydrogen-bonding interactions in crystal packing .
  • Molecular Docking : Simulate binding to targets like VEGFR-2 or viral 2C proteins, identifying key residues (e.g., Lys216 in VEGFR-2) for inhibitor design .

Q. What challenges arise in crystallizing this compound?

  • Solvent Selection : Slow evaporation of acetonitrile or ethanol yields high-quality crystals. Poor solubility in polar solvents may require mixed-solvent systems (e.g., chloroform/methanol) .
  • Conformational Flexibility : Intramolecular H-bonds (e.g., N–H···O) and steric hindrance from the nitro group can disrupt planarity, complicating crystallization .

Q. How do substituents on the phenyl ring affect antioxidant or antiviral efficacy?

  • Antioxidant Activity : Electron-withdrawing groups (e.g., –NO2_2) increase radical scavenging by stabilizing phenoxyl radicals. Thiourea derivatives (e.g., N-(thiazol-2-ylcarbamothioyl)furan-2-carboxamide) enhance activity via sulfur-mediated redox cycles .
  • Antiviral Mechanism : Fluorine or chloro substituents improve binding to hydrophobic pockets in viral proteins (e.g., enterovirus 2C), reducing IC50_{50} values by 3–5-fold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.